4-Iodoaniline
Overview
Description
4-Iodoaniline, also known as para-iodoaniline, is an aromatic amine with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its beige to grayish-brown crystalline appearance and is slightly soluble in water but freely soluble in organic solvents like alcohol, chloroform, and diethyl ether .
Mechanism of Action
Target of Action
4-Iodoaniline, a derivative of aniline, is primarily used as a chemical intermediate in the manufacturing of dyes and drugs . It is also known to be a potent methaemoglobin former .
Mode of Action
It is known that this compound can undergo reactions that lead to the formation of methaemoglobin . Methaemoglobin is a form of hemoglobin that is unable to bind and transport oxygen effectively, leading to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen.
Biochemical Pathways
It is known that the compound can interact with the nat1 and nat2 genes, resulting in increased acetylation . Acetylation is a key process in protein modification and regulation, affecting various cellular functions.
Pharmacokinetics
It is known that the compound is slightly soluble in water, and freely soluble in alcohol, chloroform, and diethyl ether . This suggests that the compound may be well-absorbed in the body when administered orally or through other non-intravenous routes. The compound’s solubility profile may also affect its distribution within the body, its metabolism, and its excretion.
Result of Action
The primary result of this compound’s action is the formation of methaemoglobin . This can lead to methemoglobinemia, a condition characterized by a reduced ability of the blood to carry oxygen. Symptoms of methemoglobinemia can include cyanosis, headache, fatigue, shortness of breath, and in severe cases, death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more readily absorbed and distributed in the body when administered with certain solvents . Additionally, the compound should be stored in a dark place to prevent degradation .
Biochemical Analysis
Biochemical Properties
For instance, it has been used to prepare phenyl functionalized graphene oxide (I-Ph-GO)
Molecular Mechanism
It’s known that 4-Iodoaniline can undergo reactions to form other compounds, such as during the preparation of phenyl functionalized graphene oxide (I-Ph-GO)
Metabolic Pathways
It’s known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodoaniline can be synthesized through the iodination of aniline. The process involves the reaction of aniline with iodine in the presence of sodium bicarbonate. The reaction proceeds as follows:
- Aniline and sodium bicarbonate are added to water.
- Crushed iodine is slowly added in stages with vigorous stirring.
- If the reaction solution turns yellow, a small amount of sodium bisulfite is added to decolorize it.
- The crude product is filtered and recrystallized using ethanol to obtain pure this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow processes and optimized reaction conditions ensures higher yields and purity. The reaction typically involves the use of aniline, iodine, and a base like sodium bicarbonate, with careful control of temperature and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Palladium-Catalyzed Reactions: It is used in palladium-catalyzed carbonylation reactions to form complex polybenzamides.
Reduction Reactions: It can be reduced to form aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Palladium-Catalyzed Reactions: Palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride are used along with carbon monoxide and suitable ligands.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as phenyl functionalized graphene oxide when reacted with aryl diazonium salts.
Palladium-Catalyzed Reactions: Formation of polybenzamides.
Reduction: Formation of aniline or its derivatives.
Scientific Research Applications
4-Iodoaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, drugs, and pesticides.
Medicine: While not directly used as a drug, its derivatives and intermediates are explored for pharmaceutical applications.
Industry: It is utilized in the manufacturing of various chemical products, including dyes and pesticides.
Comparison with Similar Compounds
2-Iodoaniline: An isomer with the iodine atom at the ortho position.
3-Iodoaniline: An isomer with the iodine atom at the meta position.
4-Bromoaniline: A similar compound with a bromine atom instead of iodine at the para position.
Uniqueness of 4-Iodoaniline: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The para position of the iodine atom makes it particularly suitable for certain substitution reactions and palladium-catalyzed processes, distinguishing it from its ortho and meta isomers .
Properties
IUPAC Name |
4-iodoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCDUSVTXIWGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
Record name | 4-iodoaniline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060239 | |
Record name | Benzenamine, 4-iodo- | |
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Molecular Weight |
219.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | p-Iodoaniline | |
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Vapor Pressure |
0.00767 [mmHg] | |
Record name | p-Iodoaniline | |
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CAS No. |
540-37-4 | |
Record name | 4-Iodoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-37-4 | |
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Record name | p-Iodoaniline | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540374 | |
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Record name | 4-IODOANILINE | |
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Record name | Benzenamine, 4-iodo- | |
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Record name | Benzenamine, 4-iodo- | |
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Record name | 4-iodoaniline | |
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Record name | P-IODOANILINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BMK56397B | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-iodoaniline?
A1: The molecular formula of this compound is C6H6IN, and its molecular weight is 219.02 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic methods, including UV-Vis spectrophotometry [], FT-IR [], mass spectrometry [, , , ], 1H-NMR [, , , ], and 13C-NMR []. These techniques provide information about the compound's structure, functional groups, and purity.
Q3: How does fluorine substitution influence the nonbonding interactions in this compound?
A3: Research suggests that introducing fluorine atoms, specifically 2-fluoro and 2,6-difluoro substitutions, to the this compound structure enhances the ability of the amine group to participate in strong N-H···N hydrogen bonds []. Additionally, the fluorine atoms can act as both hydrogen bond and halogen bond acceptors, increasing the likelihood of halogen-halogen contacts [].
Q4: How does this compound behave in different solvent systems when combined with reduced graphene sheets (graphenide)?
A4: Studies indicate that the reactivity of reduced graphene sheets with this compound is significantly influenced by the solvent environment []. Solvation of potassium cations associated with graphenide plays a crucial role. While proper solvation facilitates covalent functionalization of graphenide with this compound, excessive solvation leads to destabilization, flocculation, and ultimately, reduced reactivity [].
Q5: Can this compound be used to functionalize graphene grown on copper foils?
A5: Yes, this compound can be electrochemically grafted onto graphene surfaces grown on copper foils, particularly those with a (111) surface orientation []. This method, utilizing a constant negative potential, allows for transfer-free functionalization, enhancing precision and efficiency []. Interestingly, the rate of this reaction is influenced by the specific facet type of the copper substrate [].
Q6: Can this compound be used in the synthesis of organic light-emitting diodes (OLEDs)?
A6: Yes, this compound serves as a starting material in the multistep synthesis of fluorene-based oligomers, which show promise as blue-light-emitting materials in OLEDs [, ]. These oligomers exhibit desirable properties like high photoluminescent quantum yield, good thermal stability, and excellent solubility, making them suitable for OLED applications [, ].
Q7: What is the role of this compound in the synthesis of radiopharmaceuticals designed for brain imaging?
A7: Research demonstrates the potential of using this compound as a building block for radiopharmaceuticals targeted at the brain [, ]. When coupled to a dihydropyridine carrier, 125I-labeled this compound demonstrates enhanced brain uptake and retention in rats [, ]. This improvement is attributed to the ability of the lipophilic dihydropyridine conjugate to cross the blood-brain barrier, where it is then oxidized and trapped, leading to increased brain concentration [, ].
Q8: How do structural modifications of this compound impact its biological activity?
A8: Studies exploring the neurotoxicity of haloanilines in rats reveal a structure-activity relationship []. While this compound exhibited limited neurotoxicity compared to other haloanilines, 4-bromoaniline displayed the most severe effects, suggesting that the size and electronegativity of the halogen substituent influence neurotoxic potential [].
Q9: Can this compound be used as a linker for building supramolecular structures?
A9: Yes, research shows that incorporating this compound as a C-terminal group in alanine-based building blocks facilitates the formation of supramolecular β-sheet structures []. This self-assembly is driven by a network of noncovalent interactions, including intramolecular chalcogen bonds and intermolecular halogen/hydrogen bonds, highlighting the role of this compound in directing supramolecular organization [].
Q10: How is this compound used in analytical chemistry?
A10: this compound plays a crucial role in advanced mass spectrometry techniques for complex lipid analysis []. By forming noncovalent complexes with lipids and undergoing laser-induced photocleavage, this compound generates diagnostic fragments that allow for differentiation of isomeric lipids, overcoming limitations of traditional methods [].
Q11: How is HPLC-ICPMS used in studying the metabolism of this compound in organisms?
A11: High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICPMS) enables sensitive and specific profiling of iodine-containing metabolites produced by organisms exposed to this compound [, ]. This technique is particularly valuable for understanding the metabolic fate and detoxification pathways of iodinated compounds without resorting to radiolabeling [, ].
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